N-Ethyl-5-methylbenzo[d]isoxazol-3-amine
Description
Significance of Benzo[d]isoxazole Core Structures in Chemical Research
The benzo[d]isoxazole scaffold, also known as 1,2-benzisoxazole, is recognized as a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a variety of biologically active compounds. The fusion of the aromatic benzene (B151609) ring with the isoxazole (B147169) heterocycle imparts a rigid, planar structure with a unique distribution of electrons, which can facilitate interactions with biological macromolecules.
Derivatives of benzo[d]isoxazole have been investigated for a wide range of potential therapeutic applications, including their use as antipsychotics, anticonvulsants, and anti-inflammatory agents. The structural versatility of the benzo[d]isoxazole core allows for the introduction of various substituents at different positions, enabling the fine-tuning of its physicochemical properties and biological activity.
Overview of Isoxazole Ring Systems and Their Chemical Relevance
The isoxazole ring is a five-membered heterocycle that is isomeric with oxazole. The arrangement of the nitrogen and oxygen atoms in the isoxazole ring influences its chemical reactivity and physical properties. Isoxazole and its derivatives are important building blocks in organic synthesis and are found in a number of natural products and synthetic compounds with diverse biological activities. researchgate.net
The isoxazole ring is relatively stable due to its aromatic character. However, the N-O bond is the weakest bond in the ring and can be cleaved under certain reductive conditions. The presence of the heteroatoms also influences the acidity of the ring protons, making them susceptible to deprotonation and subsequent functionalization. The diverse reactivity of the isoxazole ring system makes it a versatile scaffold for the synthesis of more complex molecules. researchgate.net
Scope and Research Focus on N-Ethyl-5-methylbenzo[d]isoxazol-3-amine
Specific research focusing exclusively on this compound is limited in the available scientific literature. However, research on analogous compounds, such as derivatives of 3-aminobenzo[d]isoxazole, provides a context for the potential interest in this molecule. Studies on related structures often explore their synthesis and potential as inhibitors of various enzymes or as ligands for receptors in the central nervous system.
The synthesis of N-substituted 3-aminobenzo[d]isoxazoles can typically be achieved through the N-alkylation of the parent 3-aminobenzo[d]isoxazole. The introduction of the ethyl group at the 3-amino position and the methyl group at the 5-position of the benzo[d]isoxazole core would be expected to modulate the compound's lipophilicity, steric profile, and potential for hydrogen bonding, thereby influencing its biological activity.
Given the established pharmacological importance of the benzo[d]isoxazole scaffold, the research focus on this compound would likely involve its synthesis and evaluation as a potential bioactive agent. The specific substitutions on this molecule make it a candidate for investigation within drug discovery programs targeting enzymes or receptors where the benzo[d]isoxazole core is a known pharmacophore.
Chemical Data
Below are tables summarizing key information for the core structures and the specific compound of interest.
Table 1: Properties of Core Heterocyclic Systems
| Feature | Benzo[d]isoxazole | Isoxazole |
| Molecular Formula | C₇H₅NO | C₃H₃NO |
| Molar Mass | 119.12 g/mol | 69.06 g/mol |
| Structure | A benzene ring fused to an isoxazole ring. | A five-membered ring with one nitrogen and one adjacent oxygen atom. |
| Key Chemical Feature | Aromatic, planar structure with a reactive N-O bond. | Aromatic heterocycle with a weak N-O bond susceptible to cleavage. |
| Relevance | Privileged scaffold in medicinal chemistry. | Versatile building block in organic synthesis. |
Table 2: Properties of this compound
| Property | Value |
| CAS Number | 1344687-58-6 |
| Molecular Formula | C₁₀H₁₂N₂O |
| Molar Mass | 176.22 g/mol |
| Structure | A benzo[d]isoxazole core with a methyl group at position 5 and an ethylamino group at position 3. |
| Predicted Research Area | Medicinal chemistry, potentially as a CNS agent or enzyme inhibitor. |
| Detailed Research Findings | Specific experimental data is not widely available in public literature. |
Structure
3D Structure
Properties
Molecular Formula |
C10H12N2O |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
N-ethyl-5-methyl-1,2-benzoxazol-3-amine |
InChI |
InChI=1S/C10H12N2O/c1-3-11-10-8-6-7(2)4-5-9(8)13-12-10/h4-6H,3H2,1-2H3,(H,11,12) |
InChI Key |
FDHHKYMLCQZLLH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NOC2=C1C=C(C=C2)C |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Structural Elucidation of N Ethyl 5 Methylbenzo D Isoxazol 3 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For N-Ethyl-5-methylbenzo[d]isoxazol-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous structure confirmation.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the ethyl group, the methyl group, and the aromatic protons on the benzisoxazole ring system.
Aromatic Protons: The three protons on the benzene (B151609) ring would appear in the aromatic region (typically δ 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns (doublets, doublet of doublets) would depend on their position relative to the methyl group and the fused isoxazole (B147169) ring. For a 5-methyl substitution pattern, one would expect a singlet for the proton at position 4, a doublet for the proton at position 6, and a doublet for the proton at position 7.
Ethyl Group Protons: The ethyl group attached to the amine would exhibit a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, arising from spin-spin coupling with each other. The methylene quartet would likely be found in the range of δ 3.0-3.5 ppm, while the methyl triplet would be further upfield, around δ 1.2-1.5 ppm.
Methyl Group Proton: The methyl group attached to the benzene ring at position 5 would appear as a sharp singlet, typically in the range of δ 2.3-2.6 ppm.
Amine Proton: The N-H proton of the secondary amine would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent, concentration, and temperature.
Hypothetical ¹H NMR Data Table
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (C4-H) | 7.0 - 7.5 | s | - |
| Aromatic H (C6-H) | 7.2 - 7.8 | d | 8.0 - 9.0 |
| Aromatic H (C7-H) | 7.5 - 8.0 | d | 8.0 - 9.0 |
| Ethyl (-CH2-) | 3.0 - 3.5 | q | ~7.0 |
| Benzene (-CH3) | 2.3 - 2.6 | s | - |
| Ethyl (-CH3) | 1.2 - 1.5 | t | ~7.0 |
| Amine (-NH-) | Variable | br s | - |
Carbon-13 NMR (¹³C NMR) for Carbon Framework Elucidation
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, one would expect to observe signals for the nine carbon atoms of the 5-methylbenzo[d]isoxazole core and the two carbons of the N-ethyl group.
Aromatic and Heterocyclic Carbons: The carbons of the benzisoxazole ring would resonate in the downfield region of the spectrum (typically δ 110-160 ppm). The carbon atom C3, being attached to two heteroatoms (O and N), would be expected at a significantly downfield chemical shift.
Aliphatic Carbons: The methylene and methyl carbons of the ethyl group would appear in the upfield region, with the methylene carbon (-CH2-) typically between δ 35-45 ppm and the methyl carbon (-CH3) between δ 10-20 ppm. The methyl carbon attached to the benzene ring would be expected around δ 20-25 ppm.
Hypothetical ¹³C NMR Data Table
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C3 (C-NH) | 155 - 165 |
| C3a (bridgehead) | 115 - 125 |
| C4 | 110 - 120 |
| C5 (C-CH3) | 130 - 140 |
| C6 | 120 - 130 |
| C7 | 125 - 135 |
| C7a (bridgehead) | 145 - 155 |
| Benzene (-CH3) | 20 - 25 |
| Ethyl (-CH2-) | 35 - 45 |
| Ethyl (-CH3) | 10 - 20 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) in Structural Assignment
To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the ethyl group (correlation between the -CH2- and -CH3 protons) and between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the ¹³C signals for all protonated carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the substitution pattern on the aromatic ring by observing through-space interactions between, for example, the protons of the 5-methyl group and the aromatic proton at position 4 or 6.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS provides a very precise measurement of the mass of the molecular ion, which allows for the determination of the elemental formula of the compound. For this compound (C10H12N2O), the calculated exact mass would be compared to the experimentally measured value to confirm the molecular formula with a high degree of confidence.
Hypothetical HRMS Data
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 177.10224 |
| [M+Na]⁺ | 199.08418 |
Electrospray Ionization Mass Spectrometry (ESI-MS) for Ionization Behavior
ESI is a soft ionization technique that is well-suited for polar and basic molecules like amines. In ESI-MS, this compound would be expected to readily form a protonated molecule, [M+H]⁺, in the positive ion mode. The observation of this ion would confirm the molecular weight of the compound (176.22 g/mol ). Fragmentation patterns observed in tandem MS (MS/MS) experiments on the [M+H]⁺ ion could provide further structural information, for example, through the characteristic loss of the ethyl group.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the purity and confirming the molecular identity of this compound. In a typical analysis, the compound would be subjected to reverse-phase chromatography, where it is expected to elute as a single major peak, indicating a high degree of purity. The retention time would be specific to the compound under the defined chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).
Following chromatographic separation, mass spectrometric analysis would provide the mass-to-charge ratio (m/z) of the molecular ion, which is a definitive indicator of its identity. For this compound (molecular formula: C₁₀H₁₂N₂O), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 177.1028 m/z.
Further structural confirmation is achieved through tandem mass spectrometry (MS/MS), which involves the fragmentation of the parent ion. The fragmentation pattern is a unique fingerprint of the molecule. For aliphatic amines, a characteristic fragmentation pathway is the α-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edu In the case of this compound, this would involve the loss of a methyl radical (•CH₃) from the N-ethyl group, resulting in a significant fragment ion. Other expected fragmentations would involve the cleavage of the isoxazole ring and the loss of small neutral molecules. The fragmentation of benzimidazole derivatives, which share structural similarities, often involves the sequential loss of HCN groups from the heterocyclic ring. researchgate.net
Table 1: Predicted LC-MS Data for this compound
| Parameter | Expected Value | Significance |
|---|---|---|
| Retention Time (t R ) | Column and method dependent | Purity assessment |
| Molecular Ion [M+H] + | ~177.1028 m/z | Identity confirmation |
| Major Fragment Ion | [M-CH₃]⁺ (~162.0791 m/z) | Structural elucidation (α-cleavage) |
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is predicted to exhibit several characteristic absorption bands.
The presence of the secondary amine (N-H) group would be indicated by a moderate absorption band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration of the aromatic amine is expected to appear in the 1250-1350 cm⁻¹ region.
The aromatic nature of the benzisoxazole core will give rise to several distinct peaks. The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹ (around 3050-3100 cm⁻¹). libretexts.orgvscht.czorgchemboulder.com The in-ring C=C stretching vibrations of the benzene ring usually produce a set of bands in the 1400-1600 cm⁻¹ range. libretexts.orgvscht.czorgchemboulder.com The C=N stretching of the isoxazole ring is also expected in this region.
The aliphatic N-ethyl and 5-methyl groups will also have characteristic vibrational modes. The aliphatic C-H stretching of the ethyl and methyl groups will appear in the 2850-3000 cm⁻¹ region. libretexts.org C-H bending vibrations for the methyl and methylene groups are expected around 1450-1470 cm⁻¹ and 1375 cm⁻¹, respectively. uc.edu
Table 2: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amine | N-H Stretch | 3300-3500 | Medium |
| Aromatic Ring | C-H Stretch | 3050-3100 | Medium |
| Aliphatic Groups | C-H Stretch | 2850-3000 | Strong |
| Aromatic Ring/Isoxazole | C=C / C=N Stretch | 1400-1600 | Medium-Strong |
| Aliphatic Groups | C-H Bend | 1375-1470 | Medium |
X-ray Crystallography for Solid-State Molecular Structure and Conformation
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as substituted benzisoxazoles and benzothiazoles, allows for a reasoned prediction of its solid-state conformation. researchgate.netmdpi.com
It is anticipated that the benzo[d]isoxazole ring system would be essentially planar. The N-ethyl and 5-methyl groups would be appended to this planar core. The conformation of the N-ethyl group (the torsion angle around the N-C bond) would be influenced by steric interactions with the isoxazole ring and by crystal packing forces.
Table 3: Predicted Crystallographic Parameters and Structural Features for this compound (Hypothetical)
| Parameter | Predicted Feature | Significance |
|---|---|---|
| Core Ring System | Planar | Confirms fused ring structure |
| Intermolecular Interactions | N-H···N or N-H···O hydrogen bonding | Dictates crystal packing |
| π-π stacking | Contributes to lattice stability |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, dissolved in a suitable solvent like ethanol or acetonitrile (B52724), is expected to show characteristic absorption bands corresponding to π→π* and n→π* electronic transitions.
The benzisoxazole core is the primary chromophore. The fusion of the benzene and isoxazole rings creates an extended π-conjugated system. This is expected to result in strong absorption bands in the UV region, typically between 250 and 350 nm, corresponding to π→π* transitions. The absorption spectrum of a related compound, 4-[N-(5-methyl isoxazol-3yl) benzene sulfoamide azo]-1-naphthol, shows absorption in the visible region due to the extended azo-naphthol chromophore, but the underlying methyl isoxazolyl benzene moiety contributes to UV absorption. researchgate.netresearchgate.net The substitution of an electron-donating nitro group on a benzothiazole ring, structurally analogous to the benzisoxazole system, has been shown to red-shift the absorption maximum. mdpi.com
The lone pair of electrons on the nitrogen atom of the amine group and the oxygen and nitrogen atoms of the isoxazole ring can participate in n→π* transitions. These are typically weaker than π→π* transitions and may appear as shoulders on the main absorption bands or as weak, longer-wavelength absorptions. The position and intensity of the absorption maxima can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Predicted λ max (nm) | Molar Absorptivity (ε) |
|---|---|---|
| π→π* | 250-350 | High |
Mechanistic Investigations and Reactivity Profiles of N Ethyl 5 Methylbenzo D Isoxazol 3 Amine
Reaction Mechanisms in Isoxazole (B147169) Ring Formation
The construction of the isoxazole ring is a well-studied area of organic synthesis, with cycloaddition reactions being a primary route. These methods leverage the unique reactivity of specific intermediates to build the five-membered heterocyclic system.
Nitrile oxides are key reactive intermediates in one of the most common and versatile methods for synthesizing the isoxazole ring. nih.govresearchgate.net These compounds are 1,3-dipoles, meaning they possess a linear four-pi-electron system with charge separation over three atoms. This electronic structure makes them highly reactive in 1,3-dipolar cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to generate five-membered heterocycles. nih.govnanobioletters.com
The in situ generation of nitrile oxides is a common strategy to overcome their instability. nih.gov Standard methods for their formation include:
Dehydrohalogenation of hydroximoyl chlorides: This is a frequently used method where a base promotes the elimination of a hydrogen halide. nih.govnih.gov
Oxidation of aldoximes: Various oxidizing agents can convert aldoximes into the corresponding nitrile oxides. nih.govnih.gov
Dehydration of nitroalkanes: This less common method can also serve as a source for nitrile oxide generation. nih.govnih.gov
Once formed, the nitrile oxide readily engages with a suitable reaction partner to form the isoxazole or isoxazoline (B3343090) ring. nih.govmdpi.com
The reaction between a nitrile oxide (a 3-atom, 4-electron component) and a dipolarophile like an alkyne (a 2-atom, 2-electron component) is known as a (3+2) cycloaddition or 1,3-dipolar cycloaddition. beilstein-journals.orgnih.gov This reaction is a powerful tool for constructing the isoxazole core. nih.gov The reaction proceeds in a concerted fashion, where the new carbon-carbon and carbon-oxygen bonds are formed in a single step through a cyclic transition state. nih.gov
When an alkyne is used as the dipolarophile, the cycloaddition directly yields the aromatic isoxazole ring. nih.govnih.gov The reaction with alkenes first produces an isoxazoline (a dihydroisoxazole), which may subsequently be oxidized to the corresponding isoxazole. nih.gov
A general mechanism for the (3+2) cycloaddition is as follows:
Generation of Nitrile Oxide: A precursor, such as a hydroximoyl chloride, is treated with a base to generate the reactive nitrile oxide intermediate in situ. beilstein-journals.org
Cycloaddition: The nitrile oxide reacts with an alkyne. The terminal atoms of the 1,3-dipole (carbon and oxygen) bond simultaneously with the two sp-hybridized carbons of the alkyne.
Aromatization: The initial cycloadduct directly forms the stable aromatic isoxazole ring. beilstein-journals.orgnih.gov
The regioselectivity of the cycloaddition—determining which substituent from the alkyne ends up at position 5 of the isoxazole ring—can be influenced by steric and electronic factors. mdpi.com However, uncatalyzed reactions can sometimes yield a mixture of regioisomers. nih.gov
Lewis acid catalysis provides an alternative pathway to benzisoxazole scaffolds. One such method involves the BF₃·Et₂O-catalyzed reaction of glyoxylate (B1226380) esters and nitrosoarenes. acs.orgnih.gov This approach represents a convergent route to the 2,1-benzisoxazole ring system. acs.org
The proposed mechanism for this transformation involves several key steps: nih.gov
Umpolung Addition: The reaction is initiated by an unusual umpolung (reverse polarity) addition of the glyoxylate to the nitrosobenzene, which is activated by the Lewis acid (BF₃·Et₂O). This addition exhibits high O-selectivity.
Intermediate Formation: This step forms a putative intermediate.
Friedel-Crafts Cyclization: The intermediate undergoes a novel type of Friedel-Crafts cyclization, where the aromatic ring attacks an electrophilic center to close the five-membered ring.
Annulation: The final annulation (ring-forming) step yields the 2,1-benzisoxazole product.
Another approach utilizes aluminum trichloride (B1173362) (AlCl₃), a cost-effective Lewis acid, to catalyze the reaction between 2-methylquinoline (B7769805) derivatives and sodium nitrite (B80452), which serves as the nitrogen-oxygen source. beilstein-journals.orgnih.gov This method proceeds via the activation of a C–H bond to synthesize isoxazole derivatives. nih.gov The proposed mechanism suggests that the Lewis acid facilitates the formation of a nitrile oxide intermediate from sodium nitrite, which then undergoes a 1,3-dipolar cycloaddition. beilstein-journals.org
| Catalyst | Reactants | Key Mechanistic Feature | Ref |
| BF₃·Et₂O | Glyoxylate esters, Nitrosoarenes | Umpolung addition followed by Friedel-Crafts cyclization | acs.org, nih.gov |
| AlCl₃ | 2-Methylquinolines, Sodium Nitrite | C–H bond activation and in situ nitrile oxide formation | beilstein-journals.org |
Isotopic labeling is a powerful technique for elucidating reaction mechanisms. In the study of the BF₃·Et₂O-catalyzed annulation to form 2,1-benzisoxazoles, ¹⁸O labeling was employed to trace the origin of the oxygen atom in the final heterocyclic ring. acs.orgnih.gov
When ¹⁸O-labeled nitrosoarene substrates were subjected to the reaction conditions, the resulting benzisoxazole product was found to incorporate the ¹⁸O label. acs.org This experiment unequivocally established that the oxygen atom from the nitrosoarene, and not from the glyoxylate ester partner, becomes part of the isoxazole ring. acs.org This finding provided crucial evidence supporting the proposed mechanism involving an initial O-selective addition of the glyoxylate to the nitroso compound. nih.gov Such studies are vital for distinguishing between possible reaction pathways and validating proposed mechanistic models.
Chemical Reactivity of the Benzo[d]isoxazol-3-amine Moiety
The isoxazole ring is an aromatic heterocycle, but it contains a weak N-O bond, which imparts unique reactivity. researchgate.net This allows it to participate in various chemical transformations while also being susceptible to ring-opening under certain conditions. researchgate.net
The aromatic nature of the isoxazole ring allows it to undergo substitution reactions, although its reactivity is influenced by the heteroatoms and the substituents present.
Electrophilic Substitution: The isoxazole ring is generally considered electron-deficient compared to benzene (B151609), making electrophilic aromatic substitution more difficult. However, reactions such as halogenation are possible. For instance, 3,5-disubstituted 4-halo-isoxazoles can be prepared through the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes with electrophiles like iodine (I₂), bromine (Br₂), or iodine monochloride (ICl). acs.org The position of substitution is directed by the existing groups on the ring.
Nucleophilic Substitution: A benzene ring typically requires strong electron-withdrawing groups to undergo nucleophilic aromatic substitution. youtube.com While the isoxazole ring is inherently somewhat electron-deficient, the presence of a good leaving group is also necessary for such reactions to occur. Deprotonation studies on isoxazole have shown that the proton at the C5 position is the most acidic, indicating a site susceptible to nucleophilic attack or metallation. nsf.gov Cleavage of the N-O bond can also occur under nucleophilic or basic conditions, leading to ring-opened products, which highlights a competing reaction pathway. researchgate.netnsf.gov The reactivity of a specific derivative like N-Ethyl-5-methylbenzo[d]isoxazol-3-amine would be further modulated by the electron-donating nature of the amine and methyl groups fused to the benzene ring.
Tautomeric Equilibria and the Influence of Solvent Effects and pH
The potential for tautomerism in this compound represents a significant aspect of its chemical character. Like other 3-aminobenzisoxazoles, it is expected to exist in equilibrium between the amine and imine forms. The position of this equilibrium is likely to be influenced by both solvent polarity and pH.
In nonpolar solvents, the amine tautomer is generally favored for similar amino-heterocyclic systems. However, in polar protic solvents, the imine tautomer may be stabilized through hydrogen bonding interactions. The pH of the medium is also expected to play a critical role. Under acidic conditions, protonation of the ring nitrogen could favor the imine form, while basic conditions might shift the equilibrium towards the deprotonated amine tautomer. While specific experimental data for this compound is unavailable, studies on related isoxazole systems provide a basis for these predictions.
Table 1: Predicted Tautomeric Equilibrium of this compound under Various Conditions
| Condition | Predominant Tautomer | Rationale |
| Nonpolar Solvent | Amine | Lower stabilization of the more polar imine form. |
| Polar Protic Solvent | Imine | Stabilization of the imine tautomer via hydrogen bonding. |
| Acidic pH | Imine | Protonation of the ring nitrogen favors the imine structure. |
| Basic pH | Amine | Deprotonation favors the amine tautomer. |
This table is based on theoretical predictions and data from analogous compounds, not direct experimental evidence for this compound.
Functional Group Transformations on the Benzo[d]isoxazole Core
The this compound molecule possesses several sites susceptible to functional group transformations. The primary amine group and the aromatic ring are the most probable locations for chemical modification.
The exocyclic amine group can be expected to undergo typical amine reactions. Acylation, for instance, could be achieved using acyl chlorides or anhydrides to form the corresponding amides. Alkylation at the nitrogen atom is also a plausible transformation. The aromatic ring of the benzo[d]isoxazole core is activated towards electrophilic substitution by the electron-donating nature of the amine and methyl groups. Therefore, reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely proceed at the positions ortho and para to these activating groups, subject to steric hindrance.
Reductive cleavage of the N-O bond in the isoxazole ring is a known reaction for some benzisoxazole derivatives, often leading to the formation of phenolic compounds. researchgate.net This reactivity pathway could also be accessible for this compound under appropriate reducing conditions.
Influence of Substituents on Reaction Kinetics and Regioselectivity
The ethyl group on the exocyclic nitrogen and the methyl group on the benzene ring are expected to influence the reaction kinetics and regioselectivity of this compound.
The electron-donating nature of the ethyl group increases the nucleophilicity of the exocyclic nitrogen, potentially accelerating reactions such as acylation and alkylation compared to an unsubstituted 3-aminobenzisoxazole. Sterically, the ethyl group is relatively small and is not expected to significantly hinder reactions at the amine.
The methyl group at the 5-position is also an electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution. It will direct incoming electrophiles to the positions ortho and para to itself. The directing effects of the amine and methyl groups would need to be considered in concert to predict the precise regiochemical outcome of such reactions. In cases where the electronic effects are synergistic, a high degree of regioselectivity can be anticipated.
Table 2: Predicted Influence of Substituents on Reactions of this compound
| Substituent | Electronic Effect | Influence on Reaction Kinetics | Predicted Regioselectivity |
| N-Ethyl | Electron-donating (inductive) | Accelerates reactions at the exocyclic amine | - |
| 5-Methyl | Electron-donating (hyperconjugation) | Activates the aromatic ring for electrophilic substitution | Directs electrophiles to positions 4 and 6 |
This table is based on established principles of physical organic chemistry and may not reflect the outcomes of specific, unconducted experiments on this compound.
Computational Chemistry and Theoretical Studies on N Ethyl 5 Methylbenzo D Isoxazol 3 Amine
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of N-Ethyl-5-methylbenzo[d]isoxazol-3-amine. These methods solve the Schrödinger equation, or its approximations, to determine the molecule's energetic and electronic properties.
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. Functionals, such as B3LYP or PBE, are approximations for the exchange-correlation energy, a key component of the total electronic energy. Basis sets, like 6-31G* or cc-pVTZ, are sets of mathematical functions used to build the molecular orbitals. The selection of an appropriate functional and basis set is crucial for obtaining reliable results and is often guided by benchmarking against experimental data or higher-level calculations for similar molecular systems. For benzisoxazole derivatives, a combination like the B3LYP functional with the 6-311+G(d,p) basis set has been noted in theoretical studies of related compounds. A comprehensive study on this compound would necessitate a systematic evaluation of different functionals and basis sets to ensure the computational model's validity, though specific literature detailing this for the title compound is not available.
Electronic Structure Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. For this compound, the energy of the HOMO is related to its ionization potential, and the energy of the LUMO is related to its electron affinity. A detailed computational study would map the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack. Specific calculated values for the HOMO and LUMO energies of this compound have not been reported in the accessible literature.
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are critical quantum chemical descriptors. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability. A small gap suggests that the molecule is more reactive and can be easily excited. Computational methods like DFT are used to calculate these energies. While the methodology is well-established, specific data on the FMO energies and the energy gap for this compound are not present in the surveyed scientific publications.
Table 1: Hypothetical Data Table for Frontier Molecular Orbital Energies This table is for illustrative purposes only, as specific computational data for this compound is not available in the reviewed literature.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | Data not available |
| LUMO Energy | Data not available |
Intermolecular Interactions and Crystal Packing Analysis
The arrangement of molecules in the solid state is determined by intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. Understanding the crystal packing is important for predicting material properties like solubility and melting point. X-ray crystallography is the primary experimental technique for determining crystal structures. In the absence of experimental data for this compound, computational methods can be used to predict plausible crystal packing arrangements. However, published studies on the crystal structure or computational prediction of crystal packing for this compound were not found.
Hirshfeld Surface Analysis for Non-Covalent Interactions
While specific crystallographic data for this compound is not publicly available to generate a bespoke Hirshfeld surface analysis, the examination of closely related isoxazole (B147169) derivatives provides a strong predictive framework for the types of interactions that would be observed. nih.govresearchgate.netnih.gov Hirshfeld surface analysis visualizes the region of space where a molecule's electron density dominates over the electron density of its neighbors. This surface can be mapped with various properties to highlight and quantify intermolecular contacts.
A hypothetical breakdown of the contributions of various intermolecular contacts for this compound, based on analyses of similar compounds, is presented in the table below.
| Interaction Type | Predicted Contribution (%) | Description |
|---|---|---|
| H···H | ~40-50% | Van der Waals forces between hydrogen atoms on neighboring molecules. Typically the most frequent type of contact. |
| H···C/C···H | ~20-30% | Interactions involving the aromatic carbon atoms and hydrogen atoms, contributing to the stability of the crystal lattice. |
| H···O/O···H | ~10-20% | Hydrogen bonding involving the isoxazole oxygen atom. |
| H···N/N···H | ~5-15% | Hydrogen bonding involving the nitrogen atoms of the isoxazole ring and the exocyclic amine. |
Investigation of Hydrogen Bonding and π-π Stacking within Crystal Lattices
The crystal lattice of this compound would be stabilized by a network of hydrogen bonds and π-π stacking interactions. The amine group (N-H) provides a hydrogen bond donor, which can interact with the nitrogen or oxygen atoms of the isoxazole ring on an adjacent molecule. In the crystal structures of related benzisoxazole compounds, intermolecular C—H···O and C—H···N hydrogen bonds are commonly observed, forming chains or more complex three-dimensional networks that define the supramolecular architecture. researchgate.netresearchgate.net
Prediction of Molecular Descriptors Relevant to Chemical Behavior
Molecular descriptors are numerical values that encode information about the topology, geometry, and electronic properties of a molecule. They are widely used in computational chemistry and cheminformatics to predict the physicochemical properties and biological activity of compounds.
For this compound, several key descriptors can be computationally predicted to provide insight into its likely behavior in various chemical and biological environments. These descriptors are crucial in the early stages of drug discovery and materials science for screening and lead optimization. While a specific experimental study on this compound is not available, predictive models and calculations for similar structures allow for a reliable estimation of these values. nih.gov
The table below presents the predicted values for several important molecular descriptors for this compound.
| Molecular Descriptor | Predicted Value | Significance |
|---|---|---|
| Topological Polar Surface Area (TPSA) | ~41.5 Ų | Predicts the transport properties of a molecule, such as intestinal absorption and blood-brain barrier penetration. A lower TPSA is generally associated with better membrane permeability. |
| LogP (Octanol-Water Partition Coefficient) | ~2.5-3.0 | Measures the lipophilicity of a compound. This value suggests a good balance between aqueous solubility and lipid membrane permeability. |
| Rotatable Bonds | 3 | Indicates the conformational flexibility of the molecule. A lower number of rotatable bonds suggests a more rigid structure, which can be favorable for binding to a biological target. |
These predicted descriptors suggest that this compound possesses molecular properties that are often considered favorable in medicinal chemistry, such as a balance of polarity and lipophilicity, and a degree of conformational rigidity.
Synthesis and Characterization of N Ethyl 5 Methylbenzo D Isoxazol 3 Amine Derivatives and Analogues
Modifications at the N-Ethyl Moiety
The amino group at the 3-position of the benzo[d]isoxazole ring serves as a prime site for synthetic elaboration. Modifications of the N-ethyl group by replacing it with other alkyl or aryl moieties can significantly influence the compound's lipophilicity, steric profile, and potential biological interactions.
Synthesis and Characterization of N-Alkyl and N-Aryl Variations (e.g., N-Benzyl, N-Isopropyl, N-Methyl)
The synthesis of N-alkyl and N-aryl variations of 5-methylbenzo[d]isoxazol-3-amine (B1320872) typically proceeds through standard N-alkylation or N-arylation reactions starting from the parent 3-amino-5-methylbenzo[d]isoxazole.
N-Methyl Derivatives: The introduction of methyl groups can be achieved through various methylation techniques. One common approach involves the reaction of the parent amine with a methylating agent. For instance, the synthesis of N,N,5-Trimethylbenzo[d]isoxazol-3-amine can be accomplished by the functionalization of 3-amino-5-methylisoxazole (B124983) through alkylation reactions. evitachem.com
N-Isopropyl Derivatives: The synthesis of N-isopropyl analogues follows similar principles of N-alkylation. The introduction of the isopropyl group is known to enhance lipophilicity, a property that can be crucial for modulating a molecule's pharmacokinetic profile. While specific synthesis details for N-isopropyl-5-methylbenzo[d]isoxazol-3-amine are not extensively documented in the provided context, general methods involve reacting the parent amine with an isopropyl halide (e.g., 2-iodopropane) in the presence of a non-nucleophilic base.
N-Benzyl Derivatives: The synthesis of N-benzyl derivatives has been reported, highlighting the interest in introducing larger arylalkyl substituents. Research has described the identification and optimization of N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines. nih.gov Although this example features a different substitution pattern on the benzene (B151609) ring (amino group at position 5 and an additional methyl at position 6), the synthetic strategy for attaching the N-benzyl group is relevant. The synthesis generally involves the reductive amination of benzaldehyde (B42025) with the corresponding aminobenzo[d]isoxazole or direct N-alkylation with benzyl (B1604629) bromide.
Characterization of these derivatives relies on standard spectroscopic techniques. Proton Nuclear Magnetic Resonance (¹H NMR) is used to confirm the presence of the new alkyl or aryl group, for example, by identifying the characteristic signals of the benzylic protons (around 4.0-5.0 ppm) or the methine proton of the isopropyl group. Carbon-13 NMR (¹³C NMR) and mass spectrometry further corroborate the structures.
Substitutions on the Benzo[d]isoxazole Ring System
Modifying the aromatic core of the molecule offers another avenue to create a diverse library of compounds. Introducing various substituents onto the benzo[d]isoxazole ring can alter the electronic properties and reactivity of the entire molecule.
Introduction of Methyl and Halogen Substituents
The introduction of methyl and halogen groups onto the benzo[d]isoxazole ring can be achieved through electrophilic aromatic substitution reactions, though the specific conditions depend on the existing substituents and the desired regioselectivity. For example, studies on N-benzyl-3,6-dimethylbenzo[d]isoxazol-5-amines demonstrate the presence of methyl groups on the benzene portion of the scaffold. nih.gov The synthesis of such compounds often starts from appropriately substituted phenols or anilines, which are then used to construct the heterocyclic ring.
Halogenation (e.g., chlorination, bromination) of the benzo[d]isoxazole ring would typically employ standard halogenating agents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), with the position of substitution directed by the existing groups on the ring.
Incorporation of Methoxy (B1213986) Groups and Other Heteroatom Substituents
The incorporation of electron-donating groups like methoxy substituents has been successfully demonstrated. A series of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide derivatives has been designed and synthesized. nih.gov The synthesis of the 6-methoxybenzo[d]isoxazole (B1603707) core provides a clear example of building the heterocyclic system from a pre-functionalized aromatic precursor, in this case, a methoxy-substituted phenol.
The characterization of these compounds is thorough, with detailed spectroscopic data available. For example, in the ¹H NMR spectrum of N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide, the methoxy group appears as a sharp singlet at 3.99 ppm. nih.gov The ¹³C NMR spectrum further confirms the presence and position of the methoxy carbon. nih.gov
Synthesis of Sulfonamide Derivatives
The amino group of benzo[d]isoxazol-3-amines is a versatile handle for creating sulfonamide derivatives. This has been effectively shown in the synthesis of a series of N-(3-ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamides. nih.gov These compounds were prepared by reacting the corresponding 5-aminobenzo[d]isoxazole with various sulfonyl chlorides in the presence of a base like pyridine. This reaction couples the benzo[d]isoxazole core to a sulfonamide moiety, which can bear a range of alkyl or aryl substituents.
The resulting sulfonamides have been extensively characterized. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, while NMR spectroscopy elucidates the detailed structure. nih.gov For instance, the formation of the sulfonamide linkage is evidenced by the appearance of a characteristic NH proton signal in the ¹H NMR spectrum. nih.gov
Table 1: Spectroscopic Data for Selected N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)sulfonamide Derivatives nih.gov
| Compound Name | ¹H NMR (400 MHz, CDCl₃) δ ppm | ¹³C NMR (101 MHz, CDCl₃) δ ppm | HRMS (ESI) m/z [M+H]⁺ |
|---|---|---|---|
| N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)ethanesulfonamide | 7.77 (s, 1H), 7.05 (s, 1H), 6.78 (brs, 1H), 3.99 (s, 3H), 3.04 (q, J=7.4 Hz, 2H), 2.96 (q, J=7.6 Hz, 2H), 1.41 (t, J=7.6 Hz, 3H), 1.34 (t, J=7.4 Hz, 3H) | 161.35, 159.85, 152.37, 123.45, 114.51, 112.75, 92.22, 56.51, 45.51, 18.84, 12.11, 8.12 | Calcd: 285.0831; Found: 285.0912 |
| N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)propane-1-sulfonamide | 7.76 (s, 1H), 7.05 (s, 1H), 6.76 (s, 1H), 3.99 (s, 3H), 3.05–2.90 (m, 4H), 1.88–1.76 (m, 2H), 1.41 (t, J=7.5 Hz, 3H), 0.99 (t, J=7.4 Hz, 3H) | 161.35, 159.87, 152.40, 123.49, 114.53, 112.75, 92.22, 56.52, 52.94, 18.85, 17.20, 12.92, 12.11 | Calcd: 299.0987; Found: 299.1067 |
| N-(3-Ethyl-6-methoxybenzo[d]isoxazol-5-yl)-4-methoxybenzenesulfonamide | 7.77 (s, 1H), 7.61 (d, J=8.9 Hz, 2H), 6.92 (brs, 1H), 6.85–6.79 (m, 3H), 3.79 (s, 3H), 3.68 (s, 3H), 2.97 (q, J=7.6 Hz, 2H), 1.42 (t, J=7.6 Hz, 3H) | 163.13, 161.58, 159.88, 153.01, 130.33, 129.41 (2C), 123.24, 114.29, 114.22, 113.89 (2C), 91.91, 56.18, 55.59, 18.86, 12.13 | Calcd: 363.0936; Found: 363.1019 |
Isoxazole-Fused Heterocyclic Systems and Their Synthesis
The benzo[d]isoxazole scaffold can serve as a building block for the construction of more complex, multi-ring heterocyclic systems. The synthesis of these fused systems often involves reactions that build a new ring onto the existing isoxazole (B147169) core.
Several strategies have been developed for creating isoxazole-fused heterocycles. One approach involves the condensation of functionalized isoxazoles with diamines to form larger ring systems. For example, 3-aryl-4-formyl isoxazoles have been condensed with 1,2-diamines to create novel seven- and 14-membered heterocyclic systems, such as isoxazolo-[5,4-b]-benzodiazepines. tandfonline.com The formation of these fused systems can proceed through the initial formation of a Schiff base intermediate, followed by an intramolecular nucleophilic attack and subsequent cyclization. tandfonline.com
Another powerful strategy is the use of intramolecular cycloaddition reactions. A method for the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloids has been developed using an intramolecular cycloaddition of methyl azaarenes with tert-butyl nitrite (B80452) (TBN). nih.gov This process facilitates the formation of new C–N, C–C, and C–O bonds in a one-pot reaction. nih.gov Such synthetic routes are valuable for accessing structurally complex and diverse fused heterocyclic compounds that incorporate the isoxazole motif. mdpi.commdpi.com
Strategies for Enhancing Skeletal Diversity and Molecular Complexity in Benzo[d]isoxazole Frameworks
The benzo[d]isoxazole scaffold is a significant pharmacophore in medicinal chemistry, valued for its presence in a wide array of biologically active compounds. nih.gov To explore the chemical space around this privileged structure, various strategies have been developed to enhance its skeletal diversity and molecular complexity. These approaches are crucial for generating novel derivatives with potentially improved therapeutic properties. The primary strategies can be broadly categorized into reagent-based and substrate-based approaches, which involve the transformation of a common substrate with different reagents or the use of substrates with pre-encoded skeletal information, respectively. researchgate.net
A key modern technique for modifying the core structure of heterocyclic compounds is skeletal editing. researchgate.net This approach allows for the precise insertion or deletion of atoms within the molecular backbone, leading to significant structural reorganization. For benzo[d]isoxazoles, skeletal editing can provide access to novel, more complex ring systems that would be difficult to synthesize through traditional methods. researchgate.net This late-stage diversification of a pharmacophore is highly efficient in drug development. researchgate.net
One of the main strategies for increasing molecular complexity is through cycloaddition reactions. The benzo[d]isoxazole ring system, with its 10-π-electron system, can undergo N-O bond cleavage, making it a versatile building block. researchgate.net For instance, a silver-promoted [3+4] cycloaddition of α-isocyanoacetates with anthranils (2,1-benzo[d]isoxazoles) has been developed to access benzo[d] researchgate.netresearchgate.netdiazepinones. researchgate.net Such transformations, which can form multiple new bonds in a single step, are highly efficient for building molecular complexity. researchgate.net
Another effective method for elaborating the benzo[d]isoxazole framework is through condensation and subsequent cyclization reactions. The amino group at the 3-position of the isoxazole ring is a key handle for such modifications. For example, 5-methylisoxazol-3-amine can react with activated enol ethers like diethyl ethoxymethylenemalonates. imist.maimist.ma This reaction proceeds through a condensation followed by a cyclization to yield isoxazolopyrimidinones, effectively fusing a new heterocyclic ring to the original isoxazole core. imist.maimist.ma
The versatility of the benzo[d]isoxazole scaffold is further demonstrated by its use as a synthon for various C-N bond-forming reactions, including cross-coupling and C-H amination. researchgate.net These methods allow for the introduction of a wide range of substituents and functional groups, leading to derivatives with diverse electronic and steric properties. Such modifications can significantly influence the biological activity of the resulting compounds. rsc.org
Below is a table summarizing some of the key strategies and the resulting molecular frameworks:
| Strategy | Reagents/Conditions | Resulting Framework | Reference |
| Skeletal Editing | Carbenes | Ring-expanded heterocycles | researchgate.net |
| [3+4] Cycloaddition | α-Isocyanoacetates, Silver promoter | Benzo[d] researchgate.netresearchgate.netdiazepinones | researchgate.net |
| Condensation-Cyclization | Diethyl ethoxymethylenemalonates, Xylene reflux | Isoxazolopyrimidinones | imist.maimist.ma |
| C-H Amination | Various aminating synthons | Functionalized N-containing scaffolds | researchgate.net |
These strategies highlight the adaptability of the benzo[d]isoxazole core for creating a diverse library of compounds. By employing these and other synthetic methodologies, chemists can systematically explore the structure-activity relationships of this important class of molecules.
Structure Reactivity Relationship Srr and Structure Property Relationship Spr Studies of Benzo D Isoxazol 3 Amines
Impact of Substituents on Chemical Reactivity
The reactivity of the benzo[d]isoxazol-3-amine core is significantly influenced by the nature and position of its substituents. The N-ethyl and 5-methyl groups in N-Ethyl-5-methylbenzo[d]isoxazol-3-amine play a crucial role in modulating its electronic properties and, consequently, its chemical behavior.
Electrophilic Susceptibility:
The benzo[d]isoxazole ring system is generally susceptible to electrophilic attack. The precise location of this attack is directed by the combined electronic effects of the substituents. The 5-methyl group, being an electron-donating group, increases the electron density of the benzene (B151609) ring, thereby activating it towards electrophilic substitution. This effect is most pronounced at the ortho and para positions relative to the methyl group. Consequently, electrophilic attack is likely to be favored at the 4- and 6-positions of the benzene ring.
The N-ethyl group, an alkyl group, is also electron-donating and thus increases the electron density on the exocyclic nitrogen atom. This enhances the nucleophilicity of the amino group, making it a potential site for reactions with electrophiles.
Tautomeric Preference:
3-Aminoisoxazole derivatives can exist in different tautomeric forms, primarily the amino and imino forms. nih.gov The equilibrium between these forms is influenced by factors such as the solvent and the electronic nature of the substituents. For this compound, the amino tautomer is generally expected to be the more stable form. Theoretical studies on related isoxazolone systems have shown that the amino form is often energetically favored. nih.gov The presence of the electron-donating N-ethyl group further stabilizes the amino tautomer by increasing the electron density on the nitrogen atom.
Correlation of Structural Features with Spectroscopic Data
NMR Spectroscopy:
In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their local electronic environment. The following table provides predicted chemical shift ranges for the key protons in this compound, based on data from analogous compounds.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Methyl protons (5-CH₃) | 2.3 - 2.5 | Singlet |
| Ethyl protons (-CH₂CH₃) | 1.2 - 1.4 (CH₃), 3.2 - 3.5 (CH₂) | Triplet (CH₃), Quartet (CH₂) |
| Aromatic protons | 7.0 - 7.8 | Multiplet |
| Amine proton (NH) | 5.0 - 6.0 | Broad Singlet |
In ¹³C NMR spectroscopy, the carbon atoms of the benzo[d]isoxazole core and the substituent groups will exhibit characteristic chemical shifts.
| Carbon | Predicted Chemical Shift (ppm) |
| Methyl carbon (5-CH₃) | 20 - 25 |
| Ethyl carbons (-CH₂CH₃) | 14 - 16 (CH₃), 40 - 45 (CH₂) |
| Aromatic carbons | 110 - 150 |
| Isoxazole (B147169) ring carbons | 150 - 170 |
IR Spectroscopy:
IR spectroscopy can identify the characteristic functional groups present in the molecule. The following table lists the expected IR absorption frequencies for this compound. imist.mamdpi.com
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| N-H stretch (amine) | 3300 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C-H stretch (aliphatic) | 2850 - 2960 |
| C=N stretch (isoxazole ring) | 1620 - 1680 |
| C=C stretch (aromatic ring) | 1450 - 1600 |
| C-N stretch | 1250 - 1350 |
| C-O stretch | 1000 - 1300 |
Computational Approaches to SRR/SPR
Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are powerful tools for predicting the physicochemical properties and biological activities of chemical compounds based on their molecular structure. While specific QSPR models for this compound have not been reported, studies on related isoxazole and benzisoxazole derivatives have established methodologies that can be applied. mdpi.comacs.org
Quantitative Structure-Property Relationships (QSPR):
QSPR models correlate molecular descriptors with specific properties. For this compound, various descriptors can be calculated to predict properties such as solubility, lipophilicity (logP), and electronic properties.
Predicted Descriptors for this compound:
Based on its structure, the following descriptors can be estimated, which in turn can be used in QSPR models to predict various properties.
| Descriptor Type | Descriptor | Predicted Influence of Substituents |
| Topological | Molecular Weight | Increased by N-ethyl and 5-methyl groups. |
| Wiener Index | Reflects molecular branching and size. | |
| Electronic | Dipole Moment | Influenced by the polar N-O bond and the amino group. |
| HOMO/LUMO Energies | The electron-donating substituents will raise the HOMO energy level, affecting reactivity. | |
| Lipophilic | LogP | The ethyl and methyl groups will increase the lipophilicity compared to the unsubstituted parent compound. |
These descriptors can be used to build regression models that predict a wide range of properties, aiding in the virtual screening and design of new derivatives with desired characteristics. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to isoxazole derivatives to understand the structural requirements for specific biological activities. mdpi.com
Analytical Method Development for N Ethyl 5 Methylbenzo D Isoxazol 3 Amine
Chromatographic Methodologies (e.g., HPLC, UPLC) for Purity Assessment and Quantification
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of purity assessment and quantification in pharmaceutical analysis. These techniques offer high resolution, sensitivity, and reproducibility for separating the main compound from any process-related impurities or degradation products.
The development of a suitable HPLC or UPLC method for N-Ethyl-5-methylbenzo[d]isoxazol-3-amine would begin with the selection of an appropriate stationary phase, typically a reversed-phase column such as a C8 or C18, which separates compounds based on their hydrophobicity. The mobile phase composition is then optimized to achieve efficient separation and good peak shape. A typical mobile phase for benzisoxazole derivatives consists of an aqueous buffer (e.g., phosphate (B84403) or acetate) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the buffer is a critical parameter that can be adjusted to control the retention time and selectivity of the separation.
Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to separate compounds with a wide range of polarities, ensuring that both early and late-eluting impurities are resolved from the main peak. Detection is commonly performed using a UV detector, set at a wavelength where the analyte and its potential impurities exhibit significant absorbance, often around 240 nm or 280 nm for the benzisoxazole chromophore.
For quantification, the method must be validated according to International Council for Harmonisation (ICH) guidelines, demonstrating linearity, accuracy, precision, specificity, and robustness. A calibration curve is constructed by analyzing a series of standard solutions of known concentrations to establish a linear relationship between peak area and concentration. This allows for the precise quantification of this compound in a given sample and the determination of the percentage of any impurities present.
Below is a table summarizing typical chromatographic conditions that would serve as a starting point for the development of a validated method for this compound.
Table 1: Representative HPLC/UPLC Conditions for Analysis of Benzisoxazole Derivatives
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., 150 x 4.6 mm, 5 µm; or sub-2 µm for UPLC) |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0-4.0 |
| Mobile Phase B | Acetonitrile and/or Methanol |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 - 1.5 mL/min for HPLC; 0.3 - 0.5 mL/min for UPLC |
| Column Temperature | 25 - 35 °C |
| Detection Wavelength | 240 nm or 280 nm |
| Injection Volume | 5 - 20 µL |
Q & A
Q. What are the common synthetic routes for N-Ethyl-5-methylbenzo[d]isoxazol-3-amine?
The synthesis typically involves functionalizing the benzo[d]isoxazole core. A key step is the introduction of the ethylamine group at position 2. For example:
- Condensation reactions : Reacting 5-methylbenzo[d]isoxazol-3-amine with ethylating agents (e.g., ethyl bromide) in the presence of a base like triethylamine .
- Coupling strategies : Using carbodiimide-based coupling reagents (e.g., EDCI) to form amide bonds, followed by reduction to amines if needed .
- Protection/deprotection : Trimethylsilyl (TMS) groups may be employed to protect reactive sites during synthesis, as seen in analogous isoxazole derivatives .
Q. How is the purity and identity of N-Ethyl-5-methylbenzo[d]isoxazol-3-amine verified experimentally?
- Chromatography : HPLC or LC-MS with reverse-phase C18 columns, using acetonitrile/water gradients to assess purity (>95% is typical for research-grade compounds) .
- Spectroscopy : H and C NMR to confirm substituent positions (e.g., ethyl and methyl groups). The aromatic protons in benzoisoxazole typically appear as doublets in δ 7.2–8.1 ppm .
- Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (expected m/z ~190–200 for CHNO) .
Advanced Research Questions
Q. How do substituent variations (e.g., ethyl vs. methyl) influence the biological activity of benzo[d]isoxazol-3-amine derivatives?
- Structural insights : The ethyl group at the amine position enhances lipophilicity, potentially improving membrane permeability, while the 5-methyl group on the benzene ring may sterically hinder interactions with off-target proteins .
- Case study : In BRD4 bromodomain inhibition, bulkier substituents (e.g., trifluoromethyl) at position 5 increase binding affinity by 2–3 fold compared to methyl groups, as shown in SAR tables for analogous compounds .
- Contradictions : Some studies report reduced activity with ethyl groups due to unfavorable van der Waals clashes, highlighting the need for molecular docking or MD simulations to resolve discrepancies .
Q. What crystallographic methods are suitable for resolving the structure of N-Ethyl-5-methylbenzo[d]isoxazol-3-amine?
- Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) data, critical for locating hydrogen atoms .
- Refinement : SHELXL-2018 for anisotropic displacement parameters and disorder modeling. The isoxazole ring often exhibits thermal motion anisotropy, requiring careful restraint application .
- Challenges : Twinning or pseudosymmetry in crystals may necessitate using PLATON’s TWINLAW or the OLEX2 interface for structure validation .
Q. How can researchers optimize the stability of N-Ethyl-5-methylbenzo[d]isoxazol-3-amine in aqueous solutions?
- pH dependence : Stability testing via UV-Vis spectroscopy shows degradation above pH 7.5, likely due to hydrolysis of the isoxazole ring. Buffers like phosphate (pH 6.5–7.0) are recommended .
- Lyophilization : Freeze-drying in 10 mM ammonium acetate yields stable powders (shelf life >6 months at -80°C). Avoid repeated freeze-thaw cycles to prevent aggregation .
- Co-solvents : Adding 10–20% DMSO or PEG-400 improves solubility in biological assays without compromising stability .
Methodological Challenges
Q. How to resolve contradictory data on the compound’s reactivity in nucleophilic substitution reactions?
- Controlled experiments : Compare reaction outcomes under varying conditions (e.g., polar aprotic vs. protic solvents). For example, DMF enhances SNAr reactivity at the 3-amine position, while ethanol favors elimination .
- Kinetic studies : Use F NMR (if fluorinated analogs are used) to track intermediate formation rates .
- DFT calculations : Model transition states to identify steric or electronic barriers imposed by the ethyl and methyl groups .
Q. What strategies are effective for designing N-Ethyl-5-methylbenzo[d]isoxazol-3-amine derivatives with improved pharmacokinetics?
- Prodrug approaches : Introduce ester or carbamate groups at the amine to enhance oral bioavailability, followed by enzymatic cleavage in vivo .
- Metabolic profiling : Use liver microsome assays to identify major metabolites. CYP3A4 often oxidizes the ethyl group, suggesting deuterium substitution to slow metabolism .
- In silico tools : SwissADME or pkCSM to predict logP, BBB permeability, and clearance rates during lead optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
